N-Benzyl-2-methylprop-2-en-1-amine CAS number 52853-55-1
N-Benzyl-2-methylprop-2-en-1-amine CAS number 52853-55-1
An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine (CAS 52853-55-1) for Advanced Research Applications
Executive Summary
N-Benzyl-2-methylprop-2-en-1-amine, with CAS number 52853-55-1, is a secondary amine that incorporates two key reactive functionalities: a benzylic amine and a terminal alkene.[1][2] This unique combination makes it a valuable and versatile intermediate for organic synthesis, particularly within the fields of medicinal chemistry and materials science. The benzyl group serves as a common pharmacophore and a readily removable protecting group, while the methallyl moiety provides a reactive handle for a wide array of chemical transformations.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, plausible synthetic methodologies, detailed analytical characterization protocols, and a discussion of its potential reactivity and applications. As published data on this specific molecule is limited, the protocols and analyses presented herein are grounded in established, fundamental chemical principles and data from structurally analogous compounds, providing a robust framework for its practical use in a research setting.
Physicochemical and Structural Properties
N-Benzyl-2-methylprop-2-en-1-amine is a liquid at room temperature.[2] Its structure is characterized by a nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a 2-methylprop-2-en-1-yl (methallyl) group. This arrangement dictates its chemical behavior, combining the nucleophilicity of a secondary amine with the reactivity of an allylic double bond.
| Property | Value | Source(s) |
| CAS Number | 52853-55-1 | [1] |
| IUPAC Name | N-benzyl-2-methylprop-2-en-1-amine | [1] |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.25 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ≥95% | [2][5] |
| InChI Key | NDKYBYPWDCWAOD-UHFFFAOYSA-N | [2] |
Synthesis Methodologies
The synthesis of N-Benzyl-2-methylprop-2-en-1-amine can be approached via several reliable methods common in amine synthesis. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and reductive amination.
Route A: Nucleophilic Substitution
This method involves the direct alkylation of a primary amine (methallylamine) with a benzyl halide (benzyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The use of a non-nucleophilic base is critical to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.
Causality and Experimental Rationale: This approach is mechanistically straightforward and utilizes readily available starting materials. Benzyl bromide is an excellent electrophile for this purpose due to the stability of the Sₙ2 transition state.[7][8] A slight excess of the amine can sometimes be used to act as the base, but using an inorganic base like potassium carbonate (K₂CO₃) is cleaner and prevents the formation of difficult-to-separate amine salts. Acetonitrile (ACN) is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylprop-2-en-1-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.5 M).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 0.95 eq) dropwise to the mixture. Caution: Benzyl bromide is a strong lachrymator and should be handled exclusively in a chemical fume hood.[7]
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-benzyl-2-methylprop-2-en-1-amine as a pure liquid.
Route B: Reductive Amination
Reductive amination is a powerful and highly efficient method for synthesizing secondary amines.[9][10] It involves the reaction of an aldehyde (methacrolein) with a primary amine (benzylamine) to form a transient imine intermediate, which is then reduced in situ to the target amine.
Causality and Experimental Rationale: This one-pot procedure is often preferred as it minimizes the risk of over-alkylation, a common side reaction in direct alkylations. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[11] Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this transformation.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.4 M).
-
Add methacrolein (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Route A.
Analytical Characterization and Spectroscopic Profile
Confirming the identity and purity of the synthesized N-Benzyl-2-methylprop-2-en-1-amine is crucial. A combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12] The predicted spectra for the title compound in CDCl₃ are detailed below.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.25 - 7.40 | Multiplet | 5H |
| Vinyl (=CH₂) | ~4.85 | Singlet (broad) | 2H |
| Benzylic (-CH₂-Ph) | ~3.80 | Singlet | 2H |
| Allylic (-N-CH₂-C=) | ~3.20 | Singlet | 2H |
| Methyl (-CH₃) | ~1.75 | Singlet | 3H |
| Amine (-NH-) | 1.5 - 2.5 | Singlet (broad) | 1H |
| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |
| Assignment | Predicted Shift (ppm) |
| Quaternary Alkene (=C(CH₃)-) | ~143.0 |
| Aromatic C (ipso) | ~140.0 |
| Aromatic CH | ~128.5 |
| Aromatic CH | ~128.2 |
| Aromatic CH | ~127.0 |
| Vinyl (=CH₂) | ~112.5 |
| Allylic (-N-CH₂-C=) | ~56.0 |
| Benzylic (-CH₂-Ph) | ~54.0 |
| Methyl (-CH₃) | ~20.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[13]
| Expected ESI-MS or EI-MS Data | |
| Fragment | Expected m/z |
| [M+H]⁺ (Molecular Ion + Proton) | 162.13 |
| [M]⁺ (Molecular Ion) | 161.12 |
| [M - C₄H₇]⁺ (Loss of methallyl) | 106.07 |
| [C₇H₇]⁺ (Tropylium ion) | 91.05 |
| [C₄H₈N]⁺ (Methallylamine fragment) | 70.07 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]
| Expected IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3350 (weak, sharp) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Alkene) | 1650 - 1670 (medium) |
| C=C Stretch (Aromatic) | 1450 - 1600 (multiple bands) |
| C-N Stretch (Aliphatic) | 1020 - 1250 |
Reactivity and Potential Applications in Drug Discovery
The synthetic utility of N-benzyl-2-methylprop-2-en-1-amine stems from the orthogonal reactivity of its functional groups. This positions it as a versatile scaffold for building molecular complexity.
-
Amine Functionality : The N-H bond can be readily functionalized via acylation, sulfonylation, or further alkylation to generate tertiary amines. This is a common strategy in medicinal chemistry to modulate properties like solubility, basicity, and receptor binding.
-
Alkene Functionality : The terminal double bond is susceptible to a host of reactions, including hydrogenation (to yield the saturated isobutyl derivative), dihydroxylation, epoxidation, and hydroboration-oxidation, providing access to a diverse range of derivatives.
-
Benzyl Group : The N-benzyl group is a classic protecting group for amines. It is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the primary methallylamine, which can then be used in subsequent synthetic steps.[3]
In drug discovery, the benzylamine motif is a privileged structure found in numerous FDA-approved pharmaceuticals.[4] N-Benzyl-2-methylprop-2-en-1-amine can serve as a key starting material for creating libraries of compounds for high-throughput screening. The methallyl "tail" can be elaborated to explore structure-activity relationships (SAR) by introducing new functional groups or linking to other molecular fragments.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Analogous benzylamines can be harmful if swallowed and cause skin/eye irritation.[16]
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N-Benzyl-2-methylprop-2-en-1-amine (CAS 52853-55-1) is a synthetically useful building block with significant potential for applications in research and development. This guide provides a foundational framework for its synthesis via robust methods like nucleophilic substitution and reductive amination. The detailed analytical and spectroscopic data presented establish a benchmark for its characterization, ensuring structural integrity and purity. By understanding its reactivity, researchers can leverage this molecule as a versatile scaffold to construct more complex chemical entities for drug discovery and materials science.
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